N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C16H14F2N6OS |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14F2N6OS/c1-2-24-15(13-8-19-5-6-20-13)22-23-16(24)26-9-14(25)21-12-4-3-10(17)7-11(12)18/h3-8H,2,9H2,1H3,(H,21,25) |
InChI Key |
PRFJNNSVXBMTJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the 4-Ethyl-5-(Pyrazin-2-yl)-4H-1,2,4-Triazole-3-Thiol Intermediate
The triazole-thione intermediate is synthesized via cyclocondensation of ethyl hydrazinecarboxylate with pyrazine-2-carboxamide, followed by alkylation and thiolation. Key steps include:
-
Cyclocondensation : Pyrazine-2-carboxamide reacts with ethyl hydrazinecarboxylate in ethanol under reflux to form 5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-amine.
-
Alkylation : The amine is alkylated with ethyl iodide in the presence of potassium carbonate to introduce the ethyl group at the 4-position of the triazole ring.
-
Thiolation : Treatment with Lawesson’s reagent converts the carbonyl group into a thiol, yielding 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol.
Synthesis of N-(2,4-Difluorophenyl)-2-Chloroacetamide
This intermediate is prepared by reacting 2,4-difluoroaniline with chloroacetyl chloride in dichloromethane under basic conditions (triethylamine). The reaction proceeds at 0–5°C to minimize side reactions, yielding the chloroacetamide derivative in >85% purity.
Coupling of Intermediates via Nucleophilic Substitution
The final step involves coupling the triazole-thiol with the chloroacetamide through a nucleophilic substitution reaction. The thiolate anion attacks the α-carbon of the chloroacetamide, facilitated by a base such as potassium hydroxide in ethanol. The reaction is typically conducted at 60–70°C for 6–8 hours, achieving yields of 70–75%.
Table 1: Key Intermediates and Their Synthetic Conditions
| Intermediate | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 5-(Pyrazin-2-yl)-1H-triazol-3-amine | Ethyl hydrazinecarboxylate, ethanol, reflux | 68 | 90 |
| 4-Ethyl-5-(pyrazin-2-yl)-4H-triazole-3-thiol | Ethyl iodide, K₂CO₃; Lawesson’s reagent | 62 | 88 |
| N-(2,4-Difluorophenyl)-2-chloroacetamide | Chloroacetyl chloride, Et₃N, CH₂Cl₂ | 85 | 95 |
| Final compound | KOH, ethanol, 70°C, 8 hours | 73 | 98 |
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may lead to side products like over-alkylation. Ethanol balances reactivity and selectivity, achieving a 73% yield compared to 58% in DMF.
Base and Temperature Effects
Potassium hydroxide outperforms sodium hydride in ethanol systems, with a 15% increase in yield. Elevated temperatures (70°C vs. 25°C) reduce reaction time from 24 hours to 8 hours but require careful monitoring to prevent decomposition.
Table 2: Optimization of Coupling Reaction
| Parameter | Tested Conditions | Yield (%) | Notes |
|---|---|---|---|
| Solvent | Ethanol | 73 | Optimal balance |
| DMF | 58 | Side product formation | |
| Base | KOH | 73 | High efficiency |
| NaH | 58 | Lower solubility | |
| Temperature | 70°C | 73 | 8-hour duration |
| 25°C | 45 | 24-hour duration |
Purification and Characterization
Crystallization and Chromatography
The crude product is purified via recrystallization from ethanol, yielding white crystals with a melting point of 182–184°C. For higher purity (>99%), silica gel column chromatography with ethyl acetate/hexane (3:7) is employed.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, pyrazine), 8.65 (d, 1H, pyrazine), 8.10 (m, 2H, aryl-F), 4.25 (q, 2H, -CH₂CH₃), 3.82 (s, 2H, -S-CH₂-CO-), 1.35 (t, 3H, -CH₂CH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F), 680 cm⁻¹ (C-S).
-
Mass Spectrometry : m/z 376.4 [M+H]⁺, consistent with the molecular formula C₁₆H₁₄F₂N₆OS.
Industrial-Scale Production Considerations
Scalability challenges include cost-efficient thiolation and minimizing ethyl iodide usage. Continuous flow reactors reduce reaction times by 40% compared to batch processes, while solvent recovery systems improve sustainability.
Comparative Analysis with Analogous Compounds
The ethyl group at the triazole’s 4-position enhances metabolic stability compared to methyl derivatives. Substituting pyrazine with pyridine reduces antifungal activity by 30%, underscoring the importance of the pyrazine ring’s electronic properties .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl (-S-) group exhibits nucleophilic character, enabling reactions with electrophilic agents.
| Reaction Type | Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides, base (e.g., K₂CO₃) | Formation of alkylated sulfides (e.g., R-S-R'). |
| Oxidation to sulfoxide | H₂O₂, mild acidic/neutral conditions | Sulfoxide derivatives (R-S(=O)-R'). |
This reactivity is critical for modifying the compound’s solubility or biological activity. For instance, alkylation may enhance hydrophobicity, while sulfoxide formation could alter metabolic stability.
Electrophilic Aromatic Substitution on Pyrazine
The pyrazin-2-yl group’s electron-deficient aromatic ring undergoes electrophilic substitution, particularly at the 5-position due to directing effects of nitrogen atoms.
| Reaction Type | Conditions | Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted pyrazine derivatives. |
| Halogenation | Cl₂/Br₂, FeCl₃ catalyst | Halo-pyrazine analogues (e.g., 5-chloro or 5-bromo variants). |
Such modifications are leveraged to tune electronic properties or introduce handles for further functionalization.
Hydrolysis of Acetamide Moiety
The acetamide group (-NHC(O)CH₂S-) is susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 2-Mercaptoacetate intermediate + 2,4-difluoroaniline. |
| Basic hydrolysis | NaOH (2M), 60°C | Sodium 2-mercaptoacetate + 2,4-difluoroaniline. |
Hydrolysis pathways are relevant for prodrug activation or metabolite formation in biological systems.
Triazole Ring Reactivity
The 1,2,4-triazole core participates in cycloaddition and coordination chemistry:
| Reaction Type | Conditions | Products |
|---|---|---|
| Copper-catalyzed click | Cu(I), terminal alkyne | Triazole-linked conjugates (e.g., biotinylation for target identification). |
| Metal coordination | Transition metal salts | Stable complexes with metals (e.g., Zn²⁺, Cu²⁺). |
These reactions are exploited in chemical biology for probe development or catalysis .
Oxidation-Reduction Pathways
The compound’s sulfur and nitrogen centers undergo redox transformations:
| Reaction Type | Conditions | Products |
|---|---|---|
| Sulfur oxidation | mCPBA, CH₂Cl₂, 0°C | Sulfone derivatives (R-SO₂-R'). |
| Triazole ring reduction | H₂, Pd/C catalyst | Partially saturated triazoline intermediates (unstable). |
Oxidation to sulfones increases polarity, potentially improving water solubility for pharmacological applications.
Cross-Coupling Reactions
The pyrazine and difluorophenyl groups enable transition metal-catalyzed couplings:
| Reaction Type | Conditions | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives (e.g., pyrazine-aryl conjugates). |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aminated pyrazine analogues. |
These reactions facilitate structural diversification for structure-activity relationship (SAR) studies.
Key Research Findings
-
Antimicrobial activity : Structural analogues with electron-withdrawing substituents (e.g., 2,4-di-F) on the phenyl ring exhibit enhanced antibacterial potency against Xanthomonas oryzae (EC₅₀: 34.5–47.5 μg/mL vs. control 85.6 μg/mL) .
-
Antitumor potential : Diaryltriazole-urea hybrids demonstrate tyrosine kinase inhibition (>80%) and antiproliferative activity (IC₅₀: 0.85–1.54 μM) .
Reaction Optimization Considerations
-
Temperature control : Alkylation and hydrolysis require strict thermal regulation to minimize side reactions.
-
Catalyst selection : Copper(I) iodide is preferred for click reactions to ensure regioselectivity.
This compound’s multifunctional architecture provides a versatile platform for synthetic and pharmacological exploration, particularly in antimicrobial and anticancer drug discovery .
Scientific Research Applications
Chemistry
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide serves as a valuable building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown effectiveness against a range of bacterial strains.
- Antifungal Properties : The triazole moiety is particularly noted for its antifungal activity.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development aimed at treating infections and cancer.
Industry
This compound has applications in the development of new materials and as a precursor for synthesizing other industrially relevant compounds. Its chemical stability and reactivity allow for diverse applications in material science.
Anticancer Studies
Recent research highlights the anticancer effects of this compound on various cancer cell lines. For instance:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB19 | 86.61% |
| OVCAR8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP92 | 67.55% |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In antimicrobial studies, this compound has demonstrated significant activity against several bacterial strains. This positions it as a potential candidate for further exploration in treating bacterial infections.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazole ring and difluorophenyl group are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
The 2,4-difluorophenyl group distinguishes the target compound from analogs with mono- or non-fluorinated phenyl rings:
- N-(3-Chloro-4-Fluorophenyl) Analog () : Substitution with chlorine and fluorine introduces steric and electronic differences, which may alter interactions with hydrophobic enzyme pockets .
Table 1: Impact of Aromatic Substituents on Properties
Heterocyclic Ring Modifications
The pyrazine ring in the target compound contrasts with pyridine, furan, or thiophene substituents in analogs:
- Furan/Thiophene Analogs () : Oxygen (furan) or sulfur (thiophene) heteroatoms alter lipophilicity. For example, the furan-2-ylmethyl group in increases hydrophilicity, possibly affecting blood-brain barrier penetration .
Table 2: Heterocyclic Substituent Effects
Key Research Findings
Fluorine Substitution: The 2,4-difluorophenyl group in the target compound improves metabolic stability and target binding compared to mono-fluorinated analogs, as fluorine’s electronegativity enhances dipole interactions .
Heterocycle Impact : Pyrazine’s dual nitrogen atoms provide superior hydrogen-bonding capacity over pyridine or furan, making the target compound more suitable for enzyme inhibition .
Biological Potency : While furan-containing analogs show anti-inflammatory activity, the target compound’s structural features position it as a candidate for dual-action applications (e.g., anti-inflammatory and insect olfaction modulation) .
Biological Activity
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a 2,4-difluorophenyl group and a 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl moiety linked via a sulfanyl group to an acetamide. The structural complexity suggests potential interactions with various biological targets.
Structural Formula
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit fungal and bacterial growth through various mechanisms.
Table 1: Antimicrobial Activity of Related Triazole Derivatives
| Compound Name | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole A | Candida albicans | 0.5 | |
| Triazole B | Escherichia coli | 1.0 | |
| Triazole C | Staphylococcus aureus | 0.25 |
The compound's structural components suggest it may also possess similar or enhanced activity against resistant strains of bacteria and fungi.
Antiviral Activity
The compound has been evaluated for its potential as an antiviral agent. Specifically, derivatives of triazoles have shown effectiveness against various viral infections.
Case Study: HIV Integrase Inhibition
Research has demonstrated that triazole derivatives can inhibit HIV integrase activity. A study reported that certain modifications to the triazole framework enhance binding affinity to the integrase enzyme, leading to reduced viral replication rates in vitro.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in microbial metabolism.
- Disruption of Cell Membrane Integrity : By interacting with membrane components, it may compromise cell viability.
- Interference with Nucleic Acid Synthesis : Similar compounds have been shown to disrupt DNA or RNA synthesis in pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the triazole ring or phenyl groups can significantly influence potency and selectivity.
Table 2: Summary of SAR Findings
Q & A
Q. Advanced
- Anti-exudative activity : Use a formalin-induced rat paw edema model. Administer the compound intraperitoneally (10–50 mg/kg) and measure exudate volume and leukocyte migration at 6–24 h post-induction .
- Anticoagulant activity : Employ tail bleeding time assays in mice, comparing results against heparin controls. Generate dose-response curves (5–20 mg/kg) and validate statistically (ANOVA with Tukey’s post hoc test) . Include histopathology to assess off-target toxicity.
How should researchers address discrepancies in biological activity data across different studies?
Advanced
Discrepancies may arise from assay protocols (e.g., in vitro vs. in vivo) or pharmacokinetic factors. Mitigate by:
Conducting meta-analyses to identify variables (e.g., dosing schedules, solvent carriers).
Reproducing experiments under standardized conditions (e.g., ISO-certified facilities).
Validating target engagement via molecular docking (e.g., AutoDock Vina) and comparing binding affinities with structural analogs .
Cross-referencing crystallographic data (e.g., SHELXL-refined structures) to confirm conformational stability .
What are the recommended protocols for crystallographic analysis of this compound?
Q. Basic
Grow single crystals via slow evaporation from ethanol/water mixtures.
Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
Solve and refine structures using SHELXL, applying full-matrix least-squares on F².
Validate hydrogen bonding and π-π interactions with Mercury software. Report R1/wR2 values <0.05/0.15 for high-quality structures . Deposit CIF files in public databases (e.g., CCDC).
How can molecular docking predict the compound's interaction with biological targets such as ion channels?
Q. Advanced
Prepare the compound’s 3D structure (optimized via Gaussian) and target protein (e.g., Orco channel, PDB ID).
Perform flexible ligand sampling with AutoDock or GOLD. Prioritize poses with hydrogen bonds to pyrazine nitrogen and hydrophobic triazole contacts.
Validate docking scores (ΔG < −8 kcal/mol) via molecular dynamics (MD) simulations (50 ns, NAMD) to assess stability .
Correlate with functional assays (e.g., electrophysiology for ion channel modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
